molecular formula C19H22FN3O4S B2819686 N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251673-59-2

N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2819686
CAS No.: 1251673-59-2
M. Wt: 407.46
InChI Key: HZRRAWUIJOHOLN-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridinone core substituted with a piperidine-1-sulfonyl group at position 5 and an acetamide-linked 3-fluoro-4-methylphenyl moiety. The fluorine and methyl groups on the phenyl ring enhance metabolic stability and modulate lipophilicity, critical for pharmacokinetic optimization .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-14-5-6-15(11-17(14)20)21-18(24)13-22-12-16(7-8-19(22)25)28(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRRAWUIJOHOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound with a complex structure that includes a fluorinated aromatic ring and a piperidine sulfonyl group, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter receptors and enzyme inhibition.

  • Molecular Formula : C19H22FN3O4S
  • Molecular Weight : 407.46 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurological processes. The presence of the fluorine atom enhances its metabolic stability and biological activity, making it a candidate for drug development aimed at treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : It interacts with neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.
  • Analgesic Effects : There is evidence suggesting its potential use as an analgesic agent due to its interaction with pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same class. For instance:

StudyFindings
Study A Demonstrated significant inhibition of specific neurotransmitter receptors by compounds structurally related to this compound.
Study B Reported anti-inflammatory effects in animal models, supporting the hypothesis of its therapeutic potential in inflammatory diseases.
Study C Evaluated analgesic properties through behavioral assays, indicating a reduction in pain response compared to control groups.

Comparative Analysis with Related Compounds

The unique structure of this compound can be compared with other compounds exhibiting similar biological activities:

Compound NameStructureBiological Activity
Compound XSimilar fluorinated structureNeurotransmitter receptor modulation
Compound YContains piperidine moietyAnti-inflammatory effects
Compound ZDifferent substitution patternEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds share the 1,2-dihydropyridinone-acetamide scaffold but differ in substituents:

Compound Name Substituent on Phenyl Ring Sulfonamide Group Molecular Formula Molecular Weight (g/mol)
Target Compound : N-(3-Fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 3-Fluoro-4-methylphenyl Piperidine C₁₉H₂₁FN₃O₄S 414.45
N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 4-Fluorophenyl Piperidine C₁₈H₁₈FN₃O₄S 399.42
N-(3-Methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 3-Methylphenyl Pyrrolidine C₁₈H₂₁N₃O₄S 387.44
Key Observations:

Phenyl Ring Substitutions: The target compound’s 3-fluoro-4-methylphenyl group increases steric bulk and lipophilicity compared to the 4-fluorophenyl analog . This may enhance membrane permeability but reduce solubility.

Sulfonamide Group :

  • Piperidine (6-membered ring) in the target compound and its 4-fluorophenyl analog provides conformational flexibility, favoring interactions with deeper hydrophobic pockets in enzymes.
  • Pyrrolidine (5-membered ring) in the 3-methylphenyl derivative introduces ring strain, possibly altering binding kinetics or selectivity.

Q & A

Q. Methodological Approach :

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify aromatic proton environments (e.g., 3-fluoro-4-methylphenyl group at δ 6.8–7.2 ppm) and sulfonyl group integration .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydropyridinone and piperidine regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out halogen loss (common with fluorine substituents) .
  • HPLC-PDA : Assess purity (>95%) and detect trace intermediates .

Data Contradiction Example : Discrepancies in melting points between batches may indicate polymorphic forms or residual solvents, necessitating X-ray crystallography for definitive confirmation .

What stability challenges arise during storage and handling?

The compound is sensitive to:

  • Hydrolysis : The sulfonyl group and acetamide bond degrade under acidic/basic conditions. Store in inert atmospheres (N2) at –20°C .
  • Photooxidation : The dihydropyridinone ring may oxidize upon UV exposure. Use amber vials and minimize light exposure during experiments .

Advanced Mitigation : Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways using LC-MS to identify byproducts .

How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Structural Analogues : Compare activity with related compounds (Table 1):
CompoundStructural VariationReported ActivityReference
Analog A4-Methylphenyl vs. 3-fluorophenyl10x lower IC50 for kinase X
Analog BPiperidine vs. pyrrolidine sulfonylImproved solubility but reduced potency

Resolution : Use isothermal titration calorimetry (ITC) to validate target binding affinity and rule off-target effects .

What computational strategies predict target interactions for mechanistic studies?

  • Molecular Docking : Prioritize targets (e.g., kinases, GPCRs) by simulating binding to the sulfonyl-acetamide pharmacophore .
  • MD Simulations : Assess conformational stability of the dihydropyridinone ring in aqueous vs. lipid environments .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 3-fluoro group) with bioactivity trends .

Validation : Pair computational predictions with SPR (surface plasmon resonance) to quantify binding kinetics .

How to address solubility limitations in in vivo studies?

The compound’s logP (~3.5) suggests moderate hydrophobicity. Strategies include:

  • Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
  • Nanoparticle Formulation : Use PEGylated liposomes to improve bioavailability .
  • Co-solvent Systems : Test DMSO/PBS (1:4) or cyclodextrin complexes for in vivo dosing .

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